2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)propanamide
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Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)propanamide is a useful research compound. Its molecular formula is C17H18FN3O2 and its molecular weight is 315.348. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Application in Organic Synthesis
- The reactivity of oxalamide-based carbenes, which may share structural similarities with the compound , has been explored in various contexts. For example, such carbenes can undergo cyclopropanation reactions with styrene or methyl acrylate, yielding cyclopropanation products. This highlights the potential of such compounds in facilitating organic synthesis reactions, particularly in the construction of cyclopropane rings which are prevalent in many biologically active molecules (Braun, Frank, & Ganter, 2012).
Asymmetric Synthesis and Medicinal Chemistry Applications
- Fluorine-containing cyclopropanes, akin to the fluorine component in the compound of interest, are valuable in medicinal chemistry due to their biological activity and improved metabolic profiles. Research in this area focuses on developing new routes for the stereoselective synthesis of such building blocks, suggesting potential applications of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)propanamide in the design and synthesis of new pharmaceuticals (Pons et al., 2021).
Potential Antibacterial and Antifungal Applications
- Derivatives of cyclopropane and pyridazinone, which are structural motifs present in the compound , have been synthesized and evaluated for their antibacterial and antifungal activities. This suggests that compounds like this compound could also possess such biological activities and might find applications in developing new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Enantioselective Synthesis
- The enantioselective synthesis of cyclopropane derivatives, a key feature in many biologically active compounds, highlights the importance of compounds like this compound in accessing enantioenriched molecules. Such processes are crucial for the pharmaceutical industry in the production of chiral drugs with high purity (Zimmer & Charette, 2009).
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2-fluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-11(17(23)19-10-13-4-2-3-5-14(13)18)21-16(22)9-8-15(20-21)12-6-7-12/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFOFSZZSANGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1F)N2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.